Cas no 2172523-87-2 (3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)

3-{3,5-Dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid is a specialized synthetic intermediate primarily used in peptide and organic synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild basic conditions. The dichlorophenyl and butanoic acid moieties contribute to its utility in constructing complex molecular architectures. This compound is particularly valuable for researchers requiring precise control over amino acid coupling and protecting group strategies. Its high purity and well-defined reactivity make it suitable for applications in medicinal chemistry and bioconjugation, where regioselective modifications are critical. Proper handling under inert conditions is recommended to preserve its integrity.
3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid structure
2172523-87-2 structure
Product name:3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
CAS No:2172523-87-2
MF:C26H22Cl2N2O5
Molecular Weight:513.369285106659
CID:6274014
PubChem ID:165503075

3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
    • 2172523-87-2
    • EN300-1484122
    • 3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
    • インチ: 1S/C26H22Cl2N2O5/c1-14(10-23(31)32)29-25(33)15-11-21(27)24(22(28)12-15)30-26(34)35-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,11-12,14,20H,10,13H2,1H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: HQMYHCPTCHCIEU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)Cl)C(NC(C)CC(=O)O)=O

計算された属性

  • 精确分子量: 512.0905772g/mol
  • 同位素质量: 512.0905772g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 749
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.1
  • トポロジー分子極性表面積: 105Ų

3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1484122-0.25g
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1484122-50mg
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1484122-5000mg
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1484122-0.05g
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
0.05g
$2829.0 2023-06-06
Enamine
EN300-1484122-5.0g
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
5g
$9769.0 2023-06-06
Enamine
EN300-1484122-100mg
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1484122-0.5g
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
0.5g
$3233.0 2023-06-06
Enamine
EN300-1484122-0.1g
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
0.1g
$2963.0 2023-06-06
Enamine
EN300-1484122-10000mg
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1484122-250mg
3-{[3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172523-87-2
250mg
$3099.0 2023-09-28

3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 関連文献

3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acidに関する追加情報

Introduction to 3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic Acid (CAS No. 2172523-87-2)

3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2172523-87-2, represents a sophisticated molecular structure that combines multiple functional groups, making it a promising candidate for various biological and chemical applications. The intricate arrangement of atoms and the presence of specific substituents contribute to its unique properties and potential utility in drug design and synthesis.

The molecular framework of 3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid includes a phenyl ring substituted with chloro and amino groups, further modified by a formamido moiety linked to a butanoic acid side chain. The incorporation of a 9H-fluoren-9-ylmethoxycarbonyl group adds an additional layer of complexity, enhancing the compound's potential interactions with biological targets. This structural complexity is not merely an academic curiosity but a deliberate design choice aimed at optimizing pharmacological activity.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways with high specificity. The presence of multiple reactive sites in 3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid makes it a versatile tool for researchers exploring new therapeutic strategies. For instance, the amino group and the formamido moiety can serve as points of attachment for further chemical modifications, enabling the synthesis of derivatives with tailored properties.

The compound's potential applications extend to the field of medicinal chemistry, where it could serve as a scaffold for the development of new drugs. Its structural features suggest that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease processes. Preliminary studies have hinted at its potential in modulating pathways associated with inflammation and cancer, although further research is necessary to fully elucidate its biological effects.

The synthesis of 3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules, paving the way for their exploration in various scientific endeavors.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of 3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid both in isolation and within complex biological systems. These simulations can provide valuable insights into its interactions with potential targets, helping to guide experimental efforts and optimize drug design.

In conclusion, 3-{3,5-dichloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid (CAS No. 2172523-87-2) represents a fascinating example of how molecular complexity can be leveraged to develop novel therapeutic agents. Its unique structure and functional groups make it a promising candidate for further investigation in pharmaceutical research. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new treatments for various diseases.

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